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molecular formula C8H12N2O2S B1636310 Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate CAS No. 3161-68-0

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1636310
M. Wt: 200.26 g/mol
InChI Key: IBNKTVVCYGHPGD-UHFFFAOYSA-N
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Patent
US05514643

Procedure details

3.6g of methyl thiourea and 7.9g of ethyl 2-chloroacetoacetate were added to 100ml of 1,2-dichloroethane and the mixture was stirred under reflux for 10 hours. After removing the solvent under reduced pressure, 10% aqueous sodium hydroxide solution was added thereto to recrystallize the resulting product which was then filtered to obtain 7.8g (Yield 96%) of ethyl 2-methylamino-4-methyl-thiazole-5-carboxylate as a pale yellow solid. The obtained solid product was dissolved in 60ml of a mixed solvent of methanol-distilled water (v/v=3/1) containing 1.8g of sodium hydroxide. The reaction mixture was stirred under reflux for 8 hours, evaporated under reduced pressure to remove methanol and then adjusted to pH 2 to 3 by adding 10% aqueous hydrochloric acid solution to precipitate the white solid. The precipitated solid product was filtered, washed with water and diethylether and then dried to obtain 6.0g (Yield 90%) of the title compound as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].Cl[CH:7]([C:13]([CH3:15])=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9]>ClCCCl>[CH3:1][NH:2][C:3]1[S:4][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:13]([CH3:15])[N:5]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, 10% aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to recrystallize the resulting product which
FILTRATION
Type
FILTRATION
Details
was then filtered

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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